molecular formula C7H5N3O4 B415489 5-Methoxy-4-nitro-2,1,3-benzoxadiazole CAS No. 18333-74-9

5-Methoxy-4-nitro-2,1,3-benzoxadiazole

Cat. No.: B415489
CAS No.: 18333-74-9
M. Wt: 195.13g/mol
InChI Key: VACFBPICLQYYBY-UHFFFAOYSA-N
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Description

5-Methoxy-4-nitro-2,1,3-benzoxadiazole is a chemical compound with the molecular formula C7H5N3O4 . It is a derivative of 4-Nitro-2,1,3-benzoxadiazole .


Synthesis Analysis

The synthesis of this compound and its derivatives often involves the use of a fluorescent tag connected through a linker to a modified skeleton derived from selected receptor agonists or antagonists . For instance, 4-Chloro-7-nitrobenzofurazan is reported to react spontaneously with trans-1-methoxy-3-(trimethylsilyloxy)-1,3-butadiene (Danishefsky’s diene) to prepare regioselectively the silyl enol ether .


Molecular Structure Analysis

The molecular structure of this compound is characterized by an average mass of 195.132 Da and a monoisotopic mass of 195.028000 Da .

Properties

IUPAC Name

5-methoxy-4-nitro-2,1,3-benzoxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O4/c1-13-5-3-2-4-6(9-14-8-4)7(5)10(11)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VACFBPICLQYYBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=NON=C2C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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